REACTION_CXSMILES
|
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Br[C:35]1[CH:36]=[C:37]([NH2:41])[CH:38]=[N:39][CH:40]=1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.C(OCC)(=O)C>[NH2:41][C:37]1[CH:38]=[N:39][CH:40]=[C:35]([CH:1]2[CH2:3][CH2:2]2)[CH:36]=1 |f:2.3.4.5,9.10.11|
|
Name
|
|
Quantity
|
497 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
162 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
potassium phosphate
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)N
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
65 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. for 11 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
the resultant was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resultant residue was purified by column chromatography on silica gel (developing solvent:hexane/ethyl acetate)
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=NC=C(C1)C1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |